![molecular formula C16H15ClN2O2S B4429700 5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)
5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide
Overview
Description
5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of other anti-cancer agents. This compound has also been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the complex synthesis process and high cost of this compound may limit its availability for some research groups.
Future Directions
There are several future directions for 5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide research, including the evaluation of its efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its anti-tumor activity. Additionally, further studies are needed to understand the long-term safety and potential side effects of this compound.
Scientific Research Applications
5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity and has been well-tolerated by animals. This compound is currently being evaluated in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
5-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-14-8-7-13(22-14)15(20)18-12-5-3-11(4-6-12)16(21)19-9-1-2-10-19/h3-8H,1-2,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRHDJBAPQDYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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